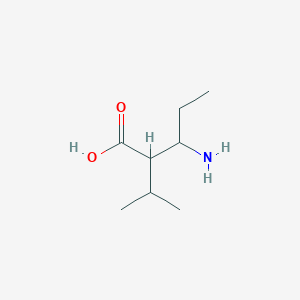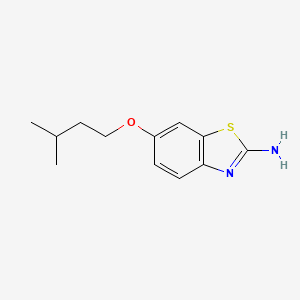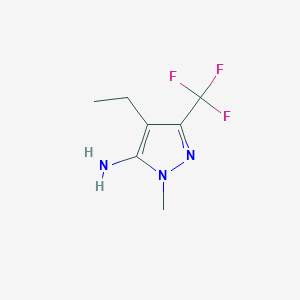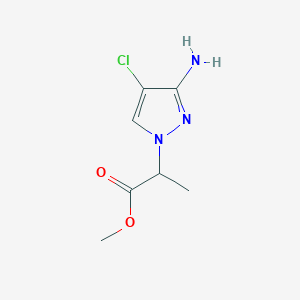
methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a chlorine atom, making it a valuable scaffold for the development of various heterocyclic systems.
Métodos De Preparación
The synthesis of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of solvents like dimethylformamide or tetrahydrofuran .
Análisis De Reacciones Químicas
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents on the pyrazole ring play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects . The compound may inhibit or activate various signaling pathways, depending on its specific interactions with the molecular targets .
Comparación Con Compuestos Similares
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
3-Amino-4-chloropyrazole: A precursor in the synthesis of the target compound, known for its use in heterocyclic chemistry.
Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate: A similar compound lacking the chlorine substituent, which may exhibit different reactivity and biological properties.
Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate: Another related compound with a different substitution pattern on the pyrazole ring, affecting its chemical behavior and applications.
Propiedades
Fórmula molecular |
C7H10ClN3O2 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(7(12)13-2)11-3-5(8)6(9)10-11/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
PAZMMNLAZRVLRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)N1C=C(C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


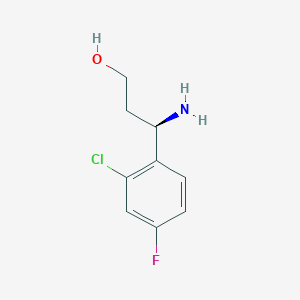

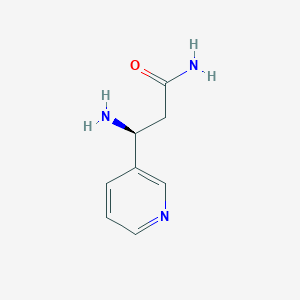
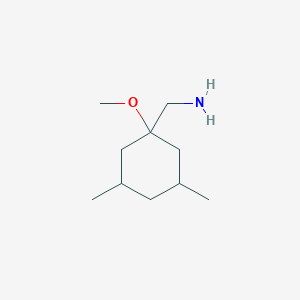
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
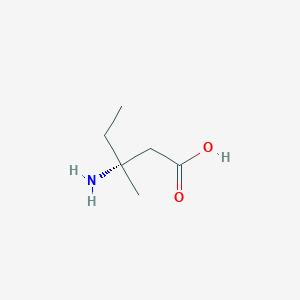
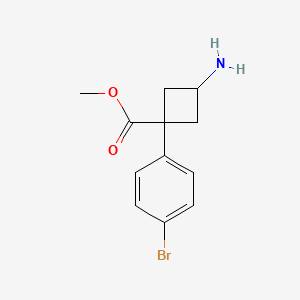
amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)
